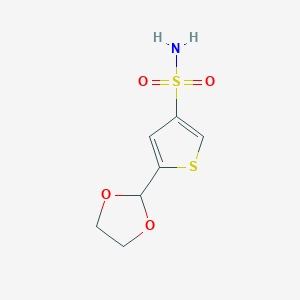

![molecular formula C10H10N2O5 B2819809 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 25589-42-8](/img/structure/B2819809.png)

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Vibrational Spectroscopy and Supramolecular Studies

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid has been studied in the context of vibrational spectroscopy and supramolecular chemistry. For instance, Fernandes et al. (2017) examined the crystal structure of a chloramphenicol derivative (CPS), which includes 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. They used single-crystal X-ray diffraction and vibrational spectroscopy (Raman and infrared) to understand the homomeric synthons in the compound, emphasizing the role of non-conventional hydrogen bonds like CH⋯O, CH⋯π, and π-π stacking (Fernandes et al., 2017).

Structural and Electronic Studies

The compound has been a subject of molecular docking, vibrational, structural, electronic, and optical studies. Vanasundari et al. (2018) conducted a comparative study of different dichlorophenyl amino derivatives, including 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. Their research included vibrational band assignments, stability analysis using natural bond orbital (NBO) analysis, and examination of noncovalent interactions like hydrogen bonding and Van der Waals interactions. They also explored the biological activities of these compounds, particularly their potential inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis and Characterization in Material Science

In material science, the compound has been used in the synthesis of novel surfactants. Chen et al. (2013) synthesized a new surfactant containing a benzene ring and 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. They characterized the surfactant using various techniques like FTIR, NMR, and HRMS, and studied its properties including large-diameter premicellar aggregation (Chen et al., 2013).

Applications in Biochemistry

In the field of biochemistry, the compound has been investigated for its potential as an electron spin resonance probe and fluorescence quencher. Toniolo et al. (1998) discussed the use of a related nitroxide spin-labeled amino acid, which shows effectiveness as a β-turn and 310/α-helix inducer in peptides (Toniolo et al., 1998).

Novel Synthesis Methods

The compound has been a key component in the synthesis of various derivatives. For example, Buss et al. (1997) described the synthetic sequence for producing a difluoro-meta-chlorambucil derivative, involving 4-(3′-nitrophenyl)-4-oxobutanoic acid (Buss et al., 1997).

Pharmaceutical Research

In pharmaceutical research, the compound has been explored for its interaction with other chemicals and potential in drug synthesis. Mizdrak et al. (2007) identified novel metabolites in human lenses, including derivatives of 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid, which could play a role as UV filters (Mizdrak et al., 2007).

Propiedades

IUPAC Name |

4-(2-nitroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNBCVAABWTEBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)

![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)

![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)

![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)

![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)